Kartogénine
Vue d'ensemble
Description
La kartogénine est un petit composé hétérocyclique de type médicament découvert en 2012. Elle est fortement associée à la médecine régénérative, en particulier dans les domaines de la régénération et de la protection du cartilage, de la cicatrisation tendon-os, de la cicatrisation des plaies et du développement des membres .
Applications De Recherche Scientifique
Kartogenin has been applied in many regenerative fields, including:
Cartilage Regeneration: Facilitates cartilage repair and promotes the formation of cartilage-like transition zones in tendon-bone junctions.
Tendon-Bone Healing: Stimulates collagen synthesis for wound healing and regulates limb development.
Wound Healing: Enhances the synthesis of cartilage matrix components such as type II collagen and aggrecan.
Limb Development: Regulates limb development in a coordinated manner.
Mécanisme D'action
Target of Action
Kartogenin (KGN) primarily targets mesenchymal stem cells (MSCs) and chondrocytes . It has been reported to improve the chondrogenic differentiation of these cells . KGN also targets the transcription factor core binding factor beta subunit (CBFβ) by binding to filamin A, disrupting its interaction with CBFβ .
Mode of Action
KGN induces chondrogenesis by binding to filamin A, disrupting its interaction with CBFβ, and modulating the CBFβ-RUNX1 transcriptional program . It enhances the synthesis of cartilage matrix components such as type II collagen and aggrecan in a dose-dependent manner . KGN also suppresses the expression of matrix degradation enzymes such as MMP13 and ADAMTS5 .
Biochemical Pathways
KGN affects several biochemical pathways. It activates the miR-146a-NRF2 axis, which plays a critical role in regulating the protein levels of nuclear factor erythroid 2-related factor 2 (NRF2) . KGN also involves the filamin A/CBFβ/RUNX1, Ihh, and TGFβ/Smad pathways .
Pharmacokinetics
It’s known that the rapid clearance of kgn from the intra-articular cavity limits its feasibility . Therefore, strategies for sustained and controlled release of KGN are being explored .
Result of Action
KGN exerts anti-arthritic effects by preventing cartilage degradation and alleviating osteoarthritis progression . It enhances the antioxidant functions of chondrocytes, ameliorates cartilage degeneration, and inhibits subchondral bone sclerosis . KGN also promotes the formation of cartilage-like transition zone in tendon-bone junctions, stimulates collagen synthesis for wound healing, and regulates limb development .
Action Environment
The action of KGN is influenced by the environment in which it is administered. For instance, in an in vivo arthritic environment, KGN barely affects the cell proliferation of chondrocytes; however, it significantly enhances the synthesis of cartilage matrix components . The efficacy and stability of KGN can also be affected by factors such as the presence of inflammation and oxidative stress .
Analyse Biochimique
Biochemical Properties
Kartogenin has been reported to improve chondrogenic differentiation of mesenchymal stem cells . It interacts with various biomolecules, such as enzymes and proteins, to induce chondrogenesis . The nature of these interactions involves the modulation of various biochemical reactions that lead to the differentiation of stem cells into chondrocytes .
Cellular Effects
Kartogenin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it enhances the synthesis of cartilage matrix components such as type II collagen and aggrecan in a dose-dependent manner . It also suppresses the expression of matrix degradation enzymes such as MMP13 and ADAMTS5 .
Molecular Mechanism
The molecular mechanism of Kartogenin involves its interaction with various biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it modulates intracellular reactive oxygen species in IL-1-stimulated chondrocytes by up-regulating nuclear factor erythroid 2-related factor 2 (NRF2) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Kartogenin change over time. It has been observed that Kartogenin barely affects the cell proliferation of chondrocytes; however, it significantly enhances the synthesis of cartilage matrix components . It also exhibits good stability, making it suitable for long-term studies .
Dosage Effects in Animal Models
In animal models, the effects of Kartogenin vary with different dosages. For instance, intra-articular administration of Kartogenin ameliorated cartilage degeneration and inhibited subchondral bone sclerosis in an experimental OA mouse model
Metabolic Pathways
Kartogenin is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
Kartogenin has been encapsulated in nanoparticles due to its hydrophobicity . This allows for its transport and distribution within cells and tissues. The nanoparticles interact with mesenchymal stem cells, showing evidence of increased uptake .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La kartogénine peut être synthétisée par différentes méthodes. Une approche courante consiste à incorporer des microparticules de poly(acide lactique-co-glycolique) libérant de la this compound au sein d'agrégats de cellules souches mésenchymateuses. Cette méthode favorise la différenciation des cellules souches mésenchymateuses en chondrocytes .
Méthodes de production industrielle
La production industrielle de this compound implique l'utilisation de polymères synthétiques biodégradables tels que la polycaprolactone et le poly(acide lactique-co-glycolique). Ces polymères sont utilisés pour créer des membranes électrofilées qui peuvent délivrer la this compound de manière soutenue .
Analyse Des Réactions Chimiques
Types de réactions
La kartogénine subit diverses réactions chimiques, notamment l'hydrolyse et les interactions avec les polymères. Elle a été encapsulée dans des nanoparticules en raison de son caractère hydrophobe .
Réactifs et conditions courants
Les réactifs courants utilisés dans la préparation de la this compound comprennent le poly(acide lactique-co-glycolique), la polycaprolactone et la curcumine. Les conditions réactionnelles impliquent souvent l'utilisation d'hydrogels injectables et de techniques d'électrofilage .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des nanoparticules chargées de this compound et des membranes électrofilées qui peuvent délivrer la this compound de manière contrôlée .
Applications de la recherche scientifique
La this compound a été appliquée dans de nombreux domaines régénératifs, notamment :
Régénération du cartilage : Facilite la réparation du cartilage et favorise la formation de zones de transition de type cartilage dans les jonctions tendon-os.
Cicatrisation tendon-os : Stimule la synthèse de collagène pour la cicatrisation des plaies et régule le développement des membres.
Cicatrisation des plaies : Améliore la synthèse des composants de la matrice cartilagineuse tels que le collagène de type II et l'agrécane.
Développement des membres : Régule le développement des membres de manière coordonnée.
Mécanisme d'action
La this compound exerce ses effets par le biais de plusieurs voies moléculaires :
Voie Filamin A/CBFβ/RUNX1 : Impliquée dans la réparation du cartilage et la différenciation chondrogénique.
Voie Ihh : Joue un rôle dans le développement des membres.
Voie TGFβ/Smad : Régule la synthèse du collagène et la cicatrisation des plaies.
Axe miR-146a/NRF2 : Module les espèces réactives de l'oxygène intracellulaires et inhibe l'expression des enzymes de dégradation de la matrice.
Comparaison Avec Des Composés Similaires
La kartogénine est unique en son genre en raison de sa capacité à induire la chondrogénèse et à faciliter la régénération du cartilage. Des composés similaires comprennent :
Facteur de croissance transformant bêta 1 (TGFβ1) : Impliqué dans la différenciation chondrogénique mais ayant des effets plus larges sur divers types de cellules.
Protéines morphogénétiques osseuses (BMP) : Favorisent la formation osseuse et cartilagineuse mais sont moins spécifiques à la régénération du cartilage que la this compound.
Facteur de croissance des fibroblastes 2 (FGF2) : Stimule la prolifération et la différenciation cellulaire mais possède une gamme plus large d'activités biologiques.
Propriétés
IUPAC Name |
2-[(4-phenylphenyl)carbamoyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-19(17-8-4-5-9-18(17)20(23)24)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUINPGXGFUMLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385074 | |
Record name | Kartogenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4727-31-5 | |
Record name | Kartogenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kartogenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KARTOGENIN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KARTOGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q93BBN11CP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.